N-Benzo[1,3]dioxol-5-yl-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide
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Overview
Description
N-Benzo[1,3]dioxol-5-yl-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide is a complex organic compound that features a benzo[1,3]dioxole moiety and a thiazolidinone ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzo[1,3]dioxol-5-yl-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide typically involves multi-step reactions. One common method includes the following steps:
Formation of the Benzo[1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Thiazolidinone Ring Formation: The thiazolidinone ring is synthesized by reacting a suitable amine with carbon disulfide and chloroacetic acid.
Coupling Reaction: The final step involves coupling the benzo[1,3]dioxole moiety with the thiazolidinone ring under specific conditions, often using a catalyst such as palladium.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale, such as continuous flow reactions and the use of industrial-grade reagents and catalysts .
Chemical Reactions Analysis
Types of Reactions
N-Benzo[1,3]dioxol-5-yl-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiazolidinone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives of the original compound .
Scientific Research Applications
N-Benzo[1,3]dioxol-5-yl-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-Benzo[1,3]dioxol-5-yl-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular processes such as DNA replication or protein synthesis. The exact pathways and targets can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
N-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzo[1,3]dioxole moiety and have shown significant anticancer activity.
Thiazole Derivatives: Compounds with thiazole rings exhibit diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
N-Benzo[1,3]dioxol-5-yl-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide is unique due to its combined structural features of benzo[1,3]dioxole and thiazolidinone, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(1,3-benzodioxol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S/c13-12-15-11(17)9(20-12)4-10(16)14-6-1-2-7-8(3-6)19-5-18-7/h1-3,9H,4-5H2,(H,14,16)(H2,13,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZUNHXDLYMTHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CC3C(=O)N=C(S3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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